molecular formula C11H16N2O3 B13629773 4-((Tert-butylamino)methyl)-2-nitrophenol

4-((Tert-butylamino)methyl)-2-nitrophenol

Cat. No.: B13629773
M. Wt: 224.26 g/mol
InChI Key: AMKLBESURGVRQR-UHFFFAOYSA-N
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Description

4-((Tert-butylamino)methyl)-2-nitrophenol is an organic compound that features a nitrophenol group substituted with a tert-butylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tert-butylamino)methyl)-2-nitrophenol typically involves the nitration of phenol followed by the introduction of the tert-butylamino methyl group. One common method involves the nitration of 2-nitrophenol, followed by a Mannich reaction to introduce the tert-butylamino methyl group. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butylamino)methyl)-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Aminophenols

    Substitution: Alkylated phenols

Scientific Research Applications

4-((Tert-butylamino)methyl)-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Tert-butylamino)methyl)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance the compound’s binding affinity to these targets, while the nitrophenol group can participate in redox reactions, influencing the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Tert-butylamino)methyl)-4-nitrophenol
  • 4-((Tert-butylamino)methyl)-2-chlorophenol
  • 4-((Tert-butylamino)methyl)-2-methoxyphenol

Uniqueness

4-((Tert-butylamino)methyl)-2-nitrophenol is unique due to the presence of both the tert-butylamino and nitrophenol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

4-[(tert-butylamino)methyl]-2-nitrophenol

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)12-7-8-4-5-10(14)9(6-8)13(15)16/h4-6,12,14H,7H2,1-3H3

InChI Key

AMKLBESURGVRQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

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